![molecular formula C18H27NO B11168543 3-cyclohexyl-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11168543.png)
3-cyclohexyl-N-(2,4,6-trimethylphenyl)propanamide
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Overview
Description
3-cyclohexyl-N-(2,4,6-trimethylphenyl)propanamide is an organic compound with the molecular formula C18H27NO It is a member of the amide family, characterized by the presence of a cyclohexyl group and a 2,4,6-trimethylphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(2,4,6-trimethylphenyl)propanamide typically involves the reaction of 3-cyclohexylpropanoic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(2,4,6-trimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-cyclohexyl-N-(2,4,6-trimethylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(2,4,6-trimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylpropanamide: Lacks the 2,4,6-trimethylphenyl group, resulting in different chemical and biological properties.
N-(2,4,6-trimethylphenyl)propanamide: Lacks the cyclohexyl group, leading to variations in its reactivity and applications.
Uniqueness
3-cyclohexyl-N-(2,4,6-trimethylphenyl)propanamide is unique due to the presence of both the cyclohexyl and 2,4,6-trimethylphenyl groups. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H27NO |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
3-cyclohexyl-N-(2,4,6-trimethylphenyl)propanamide |
InChI |
InChI=1S/C18H27NO/c1-13-11-14(2)18(15(3)12-13)19-17(20)10-9-16-7-5-4-6-8-16/h11-12,16H,4-10H2,1-3H3,(H,19,20) |
InChI Key |
MVDDUNQSHIIQOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCC2CCCCC2)C |
Origin of Product |
United States |
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